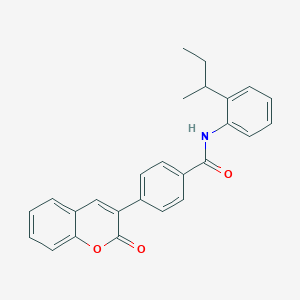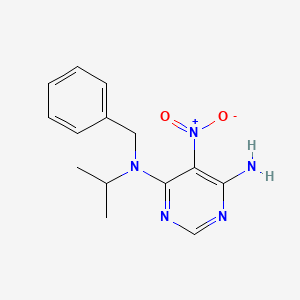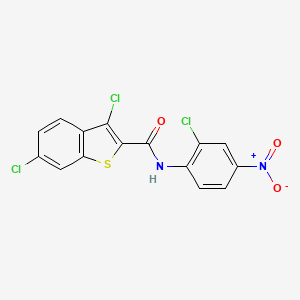
N-(2-sec-butylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide, also known as BML-210, is a small molecule compound that has gained attention due to its potential therapeutic applications. BML-210 is a benzamide derivative that has been shown to have anti-inflammatory and anti-tumor properties.
Wirkmechanismus
N-(2-sec-butylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and cell survival, and its activation has been implicated in various diseases including cancer and neurodegenerative diseases. N-(2-sec-butylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide binds to a specific site on NF-κB, preventing its activation and subsequent downstream effects.
Biochemical and Physiological Effects
N-(2-sec-butylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, N-(2-sec-butylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that contribute to inflammation. N-(2-sec-butylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and contribute to various diseases including cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-sec-butylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is its specificity for NF-κB, which makes it a useful tool for studying the role of NF-κB in various diseases. However, one limitation of N-(2-sec-butylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is its relatively low potency compared to other NF-κB inhibitors. This may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for the study of N-(2-sec-butylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide. One area of research is the development of more potent derivatives of N-(2-sec-butylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide that could be used in the treatment of various diseases. Another area of research is the investigation of the potential use of N-(2-sec-butylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and anti-tumor properties of N-(2-sec-butylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide, and to explore its potential use in the treatment of neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-sec-butylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. N-(2-sec-butylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. In addition, N-(2-sec-butylphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-butan-2-ylphenyl)-4-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-3-17(2)21-9-5-6-10-23(21)27-25(28)19-14-12-18(13-15-19)22-16-20-8-4-7-11-24(20)30-26(22)29/h4-17H,3H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLDYOICGLKXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-methyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4135219.png)
![N-benzyl-4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4135223.png)
![2,4-dichloro-N-[(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4135230.png)
![N-benzyl-N,12,15,15-tetramethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4135235.png)
![1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4135238.png)
![4-[(4-ethylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B4135249.png)
![2-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4135264.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(4-nitrophenyl)benzamide](/img/structure/B4135273.png)
![methyl 2-({[4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4135275.png)

![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B4135282.png)
![4-[(diphenylacetyl)amino]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4135288.png)
![2-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4135301.png)